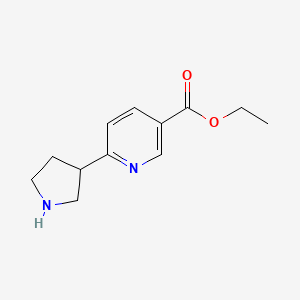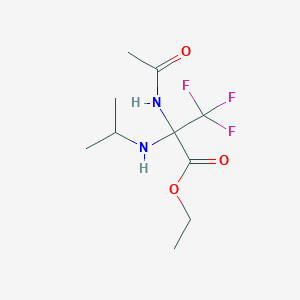
Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate is a synthetic organic compound with the molecular formula C10H17F3N2O3. It is known for its unique chemical structure, which includes a trifluoromethyl group, an acetamido group, and an isopropylamino group.
Vorbereitungsmethoden
The synthesis of Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate typically involves multiple steps. One common synthetic route starts with the reaction of ethyl 2-bromo-3,3,3-trifluoropropionate with isopropylamine to form ethyl 2-(isopropylamino)-3,3,3-trifluoropropionate. This intermediate is then reacted with acetic anhydride to introduce the acetamido group, resulting in the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the acetamido group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the acetamido group to an amine.
Substitution: The trifluoromethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate has several scientific research applications:
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl-containing compounds on biological systems. It is also used as a probe to investigate enzyme-substrate interactions.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate involves its interaction with specific molecular targets. The trifluoromethyl group in this compound is known to enhance its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects. The acetamido and isopropylamino groups also play a role in the compound’s mechanism of action by influencing its solubility, stability, and overall pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate can be compared with other similar compounds, such as:
Ethyl 2-acetamido-3,3,3-trifluoro-2-(methylamino)propionate: This compound is similar in structure but has a methylamino group instead of an isopropylamino group. The presence of the methylamino group can affect the compound’s reactivity and biological activity.
Ethyl 2-acetamido-3,3,3-trifluoro-2-(ethylamino)propionate: This compound has an ethylamino group instead of an isopropylamino group. The ethylamino group can influence the compound’s solubility and pharmacokinetic properties.
Ethyl 2-acetamido-3,3,3-trifluoro-2-(tert-butylamino)propionate: This compound has a tert-butylamino group, which can significantly impact its steric properties and reactivity compared to the isopropylamino group.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Eigenschaften
CAS-Nummer |
305865-06-9 |
|---|---|
Molekularformel |
C10H17F3N2O3 |
Molekulargewicht |
270.25 g/mol |
IUPAC-Name |
ethyl 2-acetamido-3,3,3-trifluoro-2-(propan-2-ylamino)propanoate |
InChI |
InChI=1S/C10H17F3N2O3/c1-5-18-8(17)9(10(11,12)13,14-6(2)3)15-7(4)16/h6,14H,5H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
GTNNLYUVCAMUEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(F)(F)F)(NC(C)C)NC(=O)C |
Löslichkeit |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)



![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)
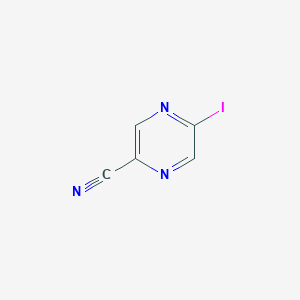
![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)

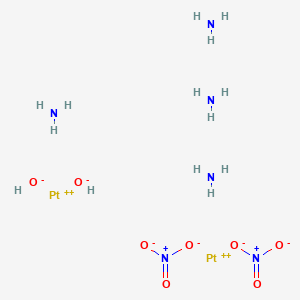
![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
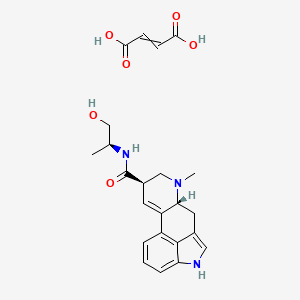
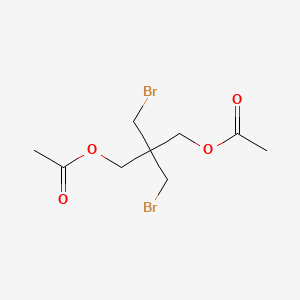
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
